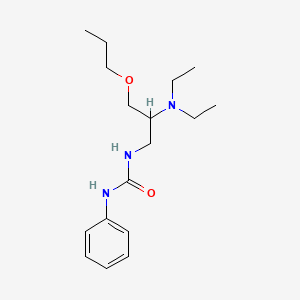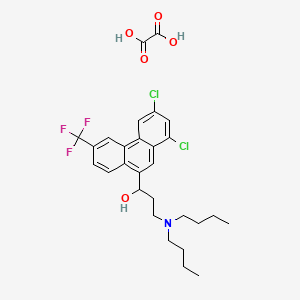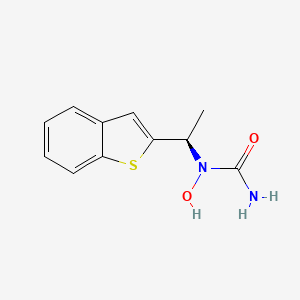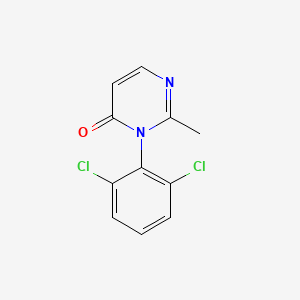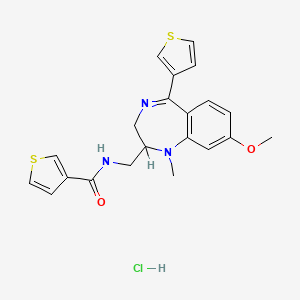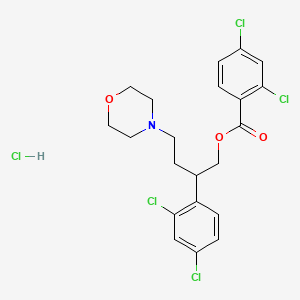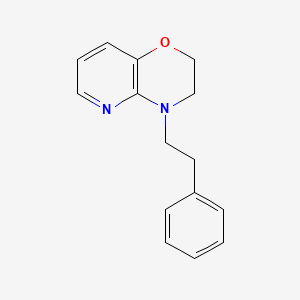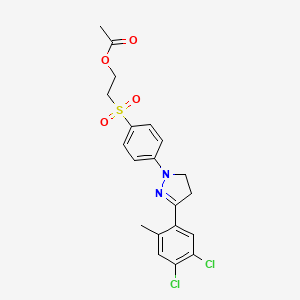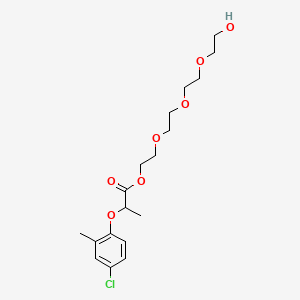
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound. It is characterized by the presence of a propanoic acid moiety linked to a chlorinated methylphenoxy group and a long chain of ethoxy units terminated by a hydroxy group. This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester can undergo several types of chemical reactions including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated phenoxy group and the long ethoxy chain may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Lacks the long ethoxy chain.
2-(4-chloro-2-methylphenoxy)ethyl ester: Shorter ethoxy chain.
2-(4-chloro-2-methylphenoxy)butyl ester: Different alkyl chain length.
Uniqueness
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long ethoxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
104133-06-4 |
|---|---|
Fórmula molecular |
C18H27ClO7 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO7/c1-14-13-16(19)3-4-17(14)26-15(2)18(21)25-12-11-24-10-9-23-8-7-22-6-5-20/h3-4,13,15,20H,5-12H2,1-2H3 |
Clave InChI |
WFXVBQAUQXUNLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


